molecular formula C18H22N6OS B11480613 2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B11480613
M. Wt: 370.5 g/mol
InChI Key: MRVKGLAKXCKYFZ-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with thiol-containing reagents such as thiourea or thioglycolic acid.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.

    Coupling of the Triazole and Pyrazole Rings: The final step involves the coupling of the triazole and pyrazole intermediates through an acetamide linkage, which can be achieved using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrazole rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, alkylating agents, and acylating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and pyrazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with biological targets such as enzymes or receptors.

    Drug Development: The compound can serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide due to its potential biological activity.

    Pharmaceuticals: The compound can be used in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of triazole and pyrazole rings with a sulfanyl group This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds

Properties

Molecular Formula

C18H22N6OS

Molecular Weight

370.5 g/mol

IUPAC Name

2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C18H22N6OS/c1-11-6-8-14(9-7-11)17-20-21-18(23(17)4)26-10-15(25)19-16-12(2)22-24(5)13(16)3/h6-9H,10H2,1-5H3,(H,19,25)

InChI Key

MRVKGLAKXCKYFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC3=C(N(N=C3C)C)C

Origin of Product

United States

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